molecular formula C10H13N B1648416 3-Methyl-indan-1-ylamine CAS No. 361389-86-8

3-Methyl-indan-1-ylamine

Cat. No. B1648416
CAS RN: 361389-86-8
M. Wt: 147.22 g/mol
InChI Key: AAYKJFZVFFINFK-UHFFFAOYSA-N
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Description

3-Methyl-indan-1-ylamine, also known as MIA, is a synthetic compound that has been studied for its potential therapeutic and industrial applications. It is a colorless liquid with a molecular weight of 147.22 .


Molecular Structure Analysis

The molecular structure of 3-Methyl-indan-1-ylamine is represented by the linear formula C10H13N . The InChI code for this compound is 1S/C10H13N/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7,10H,6,11H2,1H3 .


Physical And Chemical Properties Analysis

3-Methyl-indan-1-ylamine is a colorless liquid . The molecular weight of this compound is 147.22 .

Scientific Research Applications

Synthesis of Bioactive 1-Indanones

3-Methyl-indan-1-ylamine: is a key intermediate in the synthesis of 1-indanones, which have a broad spectrum of biological activities. These compounds are known for their antiviral, anti-inflammatory, and analgesic properties. They also show potential in antimalarial, antibacterial, and anticancer treatments. Moreover, 1-indanones can be used in addressing neurodegenerative diseases such as Alzheimer’s and as cardiovascular drugs .

Agricultural Chemicals

The derivatives of 1-indanones, synthesized using 3-Methyl-indan-1-ylamine , are effective in agricultural applications. They serve as potent insecticides, fungicides, and herbicides, providing a chemical defense against a variety of pests and diseases that affect crops .

Alzheimer’s Disease Treatment

Research has indicated that 1-indanone derivatives, for which 3-Methyl-indan-1-ylamine can be a precursor, show promise in the treatment of Alzheimer’s disease. These compounds interact with biological pathways associated with the disease, offering potential therapeutic benefits .

Anticancer Applications

The structural analogs of 1-indanones, accessible through the use of 3-Methyl-indan-1-ylamine , have been studied for their anticancer properties. They are explored for their ability to inhibit the growth of cancer cells and could be developed into pharmaceuticals for cancer treatment .

Synthetic Intermediate for Biologically Active Molecules

3-Methyl-indan-1-ylamine: serves as a synthetic intermediate in the creation of various biologically active molecules. Its structure is integral to the design of compounds used in medicinal chemistry, contributing to the development of new drugs and therapies .

Organic Electronics and Photopolymerization

The compound is also involved in the synthesis of materials for organic electronics and photopolymerization. Its derivatives are used in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications, showcasing its versatility beyond the biomedical field .

Optical Sensing and Bioimaging

In the realm of bioimaging and optical sensing, derivatives of 3-Methyl-indan-1-ylamine are utilized for their fluorescent properties. These compounds enhance the capabilities of imaging technologies, aiding in the visualization of biological processes and structures .

Hepatitis C Treatment

Lastly, the compound has been identified as a potential non-nucleoside, low molecular drug for the treatment of hepatitis C. It inhibits HCV replication, representing a novel approach to combating this viral infection .

properties

IUPAC Name

3-methyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7,10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYKJFZVFFINFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-indan-1-ylamine

Synthesis routes and methods

Procedure details

A mixture of-methylindan-1-one oxime (223 mg, 1.38 mmol) and 10% palladium on carbon (14.7 mg, 50% water wet) in MeOH (5.00 mL) was stirred under an atmosphere of hydrogen overnight. The mixture was then filtered through celite, washed through with MeOH and the combined filtrates were concentrated in vacuo to afford the title compound (195 mg, 96%). 1H NMR (CDCl3, 300 MHz) δ: 7.39-7.14 (m, 4H), 4.26 (dd, J=7.2, 9.4 Hz, 1H), 3.13-2.96 (m, 1H), 2.71 (ddd, J=6.9, 6.9, 12.5 Hz, 1H), 1.75 (bs, 2H), 1.35 (d, J=6.8 Hz, 3H), 1.25 (ddd, J=9.9, 9.9, 11.7 Hz, 1H) ppm.
Name
methylindan-1-one oxime
Quantity
223 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
14.7 mg
Type
catalyst
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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